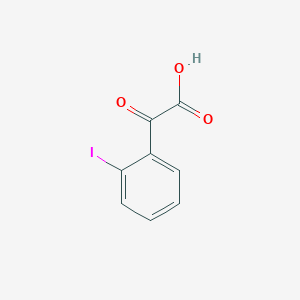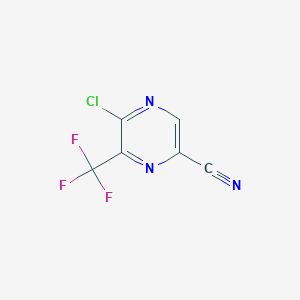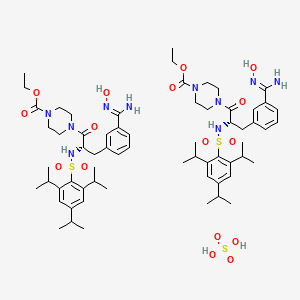
3-Bromo-2,4-dichlorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-dichlorobenzonitrile, with the chemical formula C7H2BrCl2N, is a compound that belongs to the class of benzonitriles. Its CAS Registry Number is 6574-99-8 . This compound is characterized by its halogen-substituted benzene ring, containing both bromine and chlorine atoms.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for the preparation of 3-Bromo-2,4-dichlorobenzonitrile. One common method involves the bromination of 2,4-dichlorobenzonitrile using bromine or a brominating agent. The reaction proceeds as follows:
2,4-dichlorobenzonitrile+Br2→this compound+HBr
Reaction Conditions:
The reaction typically occurs at elevated temperatures and in the presence of a suitable solvent (e.g., chloroform or dichloromethane). Catalysts or initiators may also be employed to enhance the reaction rate.
Industrial Production:
This compound is produced on an industrial scale for various applications. Manufacturers optimize the reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Bromo-2,4-dichlorobenzonitrile participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Reduction Reactions: Reduction with suitable reagents can lead to the formation of substituted amines.
Oxidation Reactions: Oxidation of the compound may yield corresponding acids or other oxidized derivatives.
Common reagents include strong bases (such as sodium hydroxide), reducing agents (like lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).
Aplicaciones Científicas De Investigación
3-Bromo-2,4-dichlorobenzonitrile finds applications in:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Agrochemicals: Some herbicides and fungicides contain similar structures, making this compound relevant in crop protection.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Mecanismo De Acción
The exact mechanism of action for 3-Bromo-2,4-dichlorobenzonitrile depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparación Con Compuestos Similares
While 3-Bromo-2,4-dichlorobenzonitrile is unique due to its specific halogen substitution pattern, similar compounds include other halogenated benzonitriles (e.g., 2,4-dichlorobenzonitrile, 3-bromobenzonitrile). Each compound exhibits distinct reactivity and properties.
Propiedades
Fórmula molecular |
C7H2BrCl2N |
|---|---|
Peso molecular |
250.90 g/mol |
Nombre IUPAC |
3-bromo-2,4-dichlorobenzonitrile |
InChI |
InChI=1S/C7H2BrCl2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H |
Clave InChI |
CQAGFFKNYBZKHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)











